molecular formula C15H18O4 B1146807 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid CAS No. 145743-83-5

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid

Cat. No. B1146807
M. Wt: 262.3
InChI Key:
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Description

Acrylic acids and their derivatives are of significant interest in the field of organic chemistry due to their versatility in chemical reactions and potential applications in various industries, including pharmaceuticals, polymers, and materials science. The specific focus here is on the synthesis, properties, and analysis of a compound with both acrylic acid and methoxyphenyl components, which may offer unique chemical and physical characteristics due to its distinct molecular structure.

Synthesis Analysis

The synthesis of acrylic acid derivatives typically involves catalytic reactions, condensation processes, or other organic synthesis techniques. For instance, the synthesis of similar compounds often uses base-catalyzed reactions of aldehydes with malonates or other active methylene compounds to form the acrylic acid structure through a Knoevenagel condensation reaction. This method provides a straightforward route to acrylic acid derivatives with various substitutions on the phenyl ring, allowing for the introduction of the methoxy and cyclopentyloxy groups (Chenna et al., 2008).

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives can be elucidated through techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and physical properties. For example, studies have determined the crystal structures of related compounds, highlighting the presence of E and Z isomers and their respective crystalline forms (Chenna et al., 2008).

Scientific Research Applications

  • Corrosion Inhibition : Acrylamide derivatives, closely related to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions of copper. These compounds have shown significant efficiency in protecting copper from corrosion, making them potentially valuable in industrial applications involving metal preservation (Abu-Rayyan et al., 2022).

  • Biological Activity and Antioxidant Properties : Derivatives of ferulic acid, which are structurally similar to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", have been synthesized and evaluated for their biological activities. These compounds have exhibited free-radical scavenging and antioxidant activity, indicating potential therapeutic applications (Obregón-Mendoza et al., 2018).

  • Synthesis and Crystallographic Analysis : Studies on the synthesis, separation, and crystal structure determination of related acrylic acid derivatives provide valuable insights into the physical and chemical properties of these compounds. Such research is fundamental in materials science and pharmaceuticals (Chenna et al., 2008).

  • Steroid Analog Synthesis : Research into the synthesis of steroid analogs, including compounds similar to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", has potential applications in the development of new pharmaceuticals and in understanding steroid biochemistry (Akhrem et al., 1967).

  • Electron Donor Properties : The electron-donor capacity of diferulate, a compound structurally akin to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", suggests potential applications in bioactive substance development and technology. This compound exhibits unique antioxidant properties and potential for use in designing molecules for chemoprotective activity (Vacek et al., 2020).

  • Optoelectronic Properties : The study of optoelectronic properties of acrylic acid derivatives can lead to applications in nonlinear optical materials and electronic devices. Such research contributes to advancements in materials science and technology (Fonkem et al., 2019).

properties

IUPAC Name

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGUFYRGSYPSIJ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid

Citations

For This Compound
3
Citations
C Brullo, M Massa, M Rocca, C Rotolo… - Journal of Medicinal …, 2014 - ACS Publications
A new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, structurally related to our hit GEBR-4a (1) and GEBR-7b (2), has been designed by changing length and functionality of …
Number of citations: 19 pubs.acs.org
J Lu, C Chen, X Deng, MSH Mak, Z Zhu… - ACS Chemical …, 2020 - ACS Publications
Traumatic brain injury (TBI) is a prevalent public healthcare concern frequently instigated by mechanical shock, traffic, or violence incidents, leading to permanent nerve damage, and …
Number of citations: 4 pubs.acs.org
B Schmidt, N Elizarov, R Berger, MH Petersen - Synthesis, 2013 - thieme-connect.com
A six-step synthesis of the antidepressant rolipram from the popular analgetic 4-acetamidophenol (paracetamol) is described. The steps include oxidative functionalization of the …
Number of citations: 11 www.thieme-connect.com

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